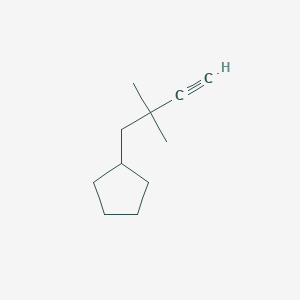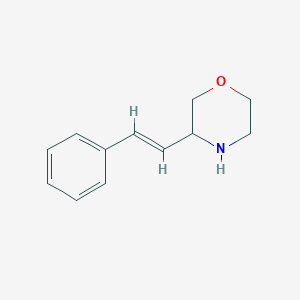
3-Styrylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Styrylmorpholine is an organic compound that features a morpholine ring substituted with a styryl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-styrylmorpholine typically involves the reaction of morpholine with styrene or its derivatives. One common method is the condensation of morpholine with cinnamaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Styrylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: Saturated morpholine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Applications De Recherche Scientifique
3-Styrylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-styrylmorpholine involves its interaction with various molecular targets. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog without the styryl group.
Styrene: The parent compound of the styryl group.
N-Phenylmorpholine: Another derivative with different substitution patterns.
Uniqueness: 3-Styrylmorpholine is unique due to the presence of both the morpholine ring and the styryl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-[(E)-2-phenylethenyl]morpholine |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-7,12-13H,8-10H2/b7-6+ |
Clé InChI |
OCKMCNGTXBSMND-VOTSOKGWSA-N |
SMILES isomérique |
C1COCC(N1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1COCC(N1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


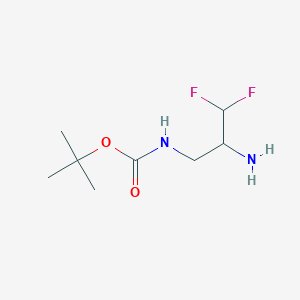


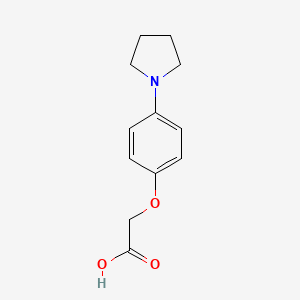
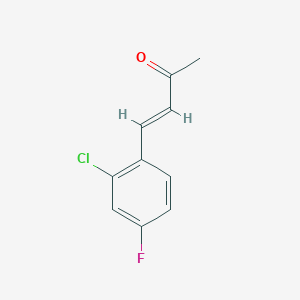
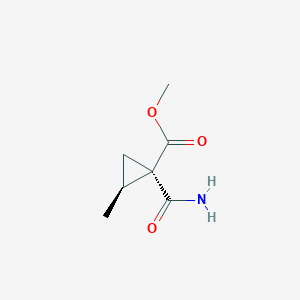
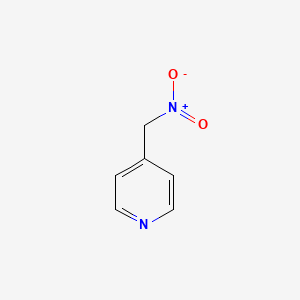
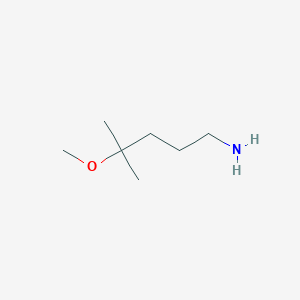
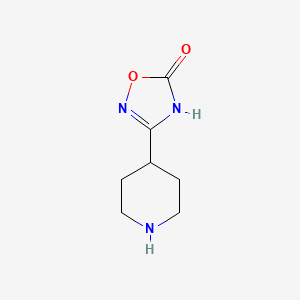
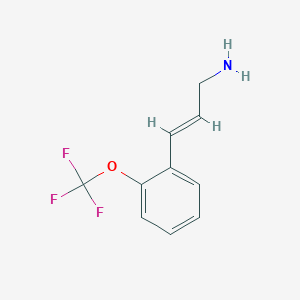
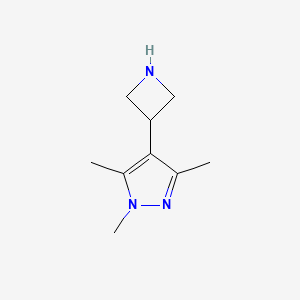
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)

